molecular formula C21H23ClN4O6S B11476754 (4-{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}-3-nitrophenyl)(morpholin-4-yl)methanone

(4-{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}-3-nitrophenyl)(morpholin-4-yl)methanone

Cat. No.: B11476754
M. Wt: 494.9 g/mol
InChI Key: AXLCUCBSMXCYAK-UHFFFAOYSA-N
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Description

4-{4-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-3-NITROBENZOYL}MORPHOLINE is a complex organic compound that features a morpholine ring, a piperazine ring, and a chlorobenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-3-NITROBENZOYL}MORPHOLINE typically involves multiple steps:

    Formation of the piperazine derivative: The initial step involves the reaction of piperazine with 4-chlorobenzenesulfonyl chloride under basic conditions to form 4-(4-chlorobenzenesulfonyl)piperazine.

    Nitration: The next step involves the nitration of a benzoic acid derivative to introduce the nitro group at the 3-position.

    Coupling reaction: The final step involves coupling the nitrated benzoic acid derivative with the piperazine derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The chlorobenzenesulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: The major product would be the corresponding amine derivative.

    Substitution: Products would depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

4-{4-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-3-NITROBENZOYL}MORPHOLINE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders.

    Biological Studies: The compound can be used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Industrial Applications: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-{4-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-3-NITROBENZOYL}MORPHOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorobenzenesulfonyl group can form strong interactions with protein targets, while the nitro group can participate in redox reactions, potentially leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]BENZONITRILE
  • 4-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-4-OXOBUTANOIC ACID

Uniqueness

4-{4-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-3-NITROBENZOYL}MORPHOLINE is unique due to the presence of both a nitro group and a morpholine ring, which are not commonly found together in similar compounds. This unique combination of functional groups can lead to distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H23ClN4O6S

Molecular Weight

494.9 g/mol

IUPAC Name

[4-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-3-nitrophenyl]-morpholin-4-ylmethanone

InChI

InChI=1S/C21H23ClN4O6S/c22-17-2-4-18(5-3-17)33(30,31)25-9-7-23(8-10-25)19-6-1-16(15-20(19)26(28)29)21(27)24-11-13-32-14-12-24/h1-6,15H,7-14H2

InChI Key

AXLCUCBSMXCYAK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)C(=O)N3CCOCC3)[N+](=O)[O-])S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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